8-Methyl-2H-pyrimido[1,2-B][1,2,4,5]tetrazin-6-OL
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Overview
Description
8-Methyl-2H-pyrimido[1,2-B][1,2,4,5]tetrazin-6-OL is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by a pyrimido-tetrazine core, which is known for its biological and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-2H-pyrimido[1,2-B][1,2,4,5]tetrazin-6-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with hydrazine derivatives, followed by cyclization to form the tetrazine ring . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-2H-pyrimido[1,2-B][1,2,4,5]tetrazin-6-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace hydrogen atoms on the ring structure.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimido-tetrazine compounds .
Scientific Research Applications
8-Methyl-2H-pyrimido[1,2-B][1,2,4,5]tetrazin-6-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties due to its ability to interfere with DNA synthesis.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-Methyl-2H-pyrimido[1,2-B][1,2,4,5]tetrazin-6-OL involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it may inhibit specific enzymes involved in nucleotide synthesis, leading to cytotoxic effects in cancer cells .
Comparison with Similar Compounds
2H-Pyrimido[1,2-a]pyrimidine: Another heterocyclic compound with a similar core structure but different functional groups.
Pyrimido[1,2-a]benzimidazole: Known for its pharmacological properties, including antiviral and anticancer activities.
Uniqueness: 8-Methyl-2H-pyrimido[1,2-B][1,2,4,5]tetrazin-6-OL is unique due to its specific substitution pattern and the presence of the tetrazine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C6H9N5O |
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Molecular Weight |
167.17 g/mol |
IUPAC Name |
8-methyl-1,2,3,4-tetrahydropyrimido[1,2-b][1,2,4,5]tetrazin-6-one |
InChI |
InChI=1S/C6H9N5O/c1-4-2-5(12)11-6(9-4)10-7-3-8-11/h2,7-8H,3H2,1H3,(H,9,10) |
InChI Key |
FSUFCTHYRMZPTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)NNCN2 |
Origin of Product |
United States |
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